Methyl 2-chloro-3-fluorobenzoate
Overview
Description
Methyl 2-chloro-3-fluorobenzoate: is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research.
Scientific Research Applications
Chemistry: Methyl 2-chloro-3-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated benzoates on biological systems. It serves as a model compound for understanding the interactions of halogenated aromatic compounds with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and in the study of drug metabolism and pharmacokinetics.
Industry: this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for industrial processes.
Safety and Hazards
Methyl 2-fluorobenzoate is classified as a combustible liquid. It’s harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended . Methyl 3-chloro-2-fluorobenzoate is also harmful by inhalation, in contact with skin, and if swallowed . In case of contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various derivatives . The primary targets of these compounds are often proteins or enzymes that play crucial roles in cellular processes.
Biochemical Pathways
Similar compounds have been known to affect various pathways, often leading to changes in cellular processes such as cell division, signal transduction, or metabolic processes .
Result of Action
Similar compounds often result in changes to cellular processes, potentially leading to effects such as cell death, inhibition of cell division, or changes in cell signaling .
Action Environment
The action of Methyl 2-chloro-3-fluorobenzoate can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect the compound’s stability and efficacy. Furthermore, the compound’s action may also be influenced by the specific cellular environment in which it is present .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-chloro-3-fluorobenzoate typically begins with 2-chloro-3-fluorobenzoic acid.
Esterification Reaction: The carboxylic acid group of 2-chloro-3-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The resulting ester is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-chloro-3-fluorobenzoate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: It can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-amino-3-fluorobenzoate or 2-hydroxy-3-fluorobenzoate can be formed.
Reduction Products: Alcohols or amines corresponding to the reduction of the ester group.
Oxidation Products: Various oxidized derivatives of the benzoate ester.
Comparison with Similar Compounds
Methyl 2-chlorobenzoate: Similar structure but lacks the fluorine atom.
Methyl 3-fluorobenzoate: Similar structure but lacks the chlorine atom.
Methyl 2-fluorobenzoate: Similar structure but lacks the chlorine atom.
Methyl 3-chlorobenzoate: Similar structure but lacks the fluorine atom.
Uniqueness: Methyl 2-chloro-3-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications. The combination of these halogens can influence the compound’s reactivity, stability, and interaction with biological systems in ways that are different from its mono-substituted counterparts.
Properties
IUPAC Name |
methyl 2-chloro-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTGZMADMOJUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541662 | |
Record name | Methyl 2-chloro-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647020-70-0 | |
Record name | Methyl 2-chloro-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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